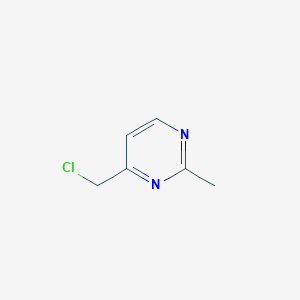

4-(Chloromethyl)-2-methylpyrimidine

CAS No.: 89967-01-1

Cat. No.: VC3852926

Molecular Formula: C6H7ClN2

Molecular Weight: 142.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89967-01-1 |

|---|---|

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.58 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C6H7ClN2/c1-5-8-3-2-6(4-7)9-5/h2-3H,4H2,1H3 |

| Standard InChI Key | UCKYCHMKMAVSJI-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=N1)CCl |

| Canonical SMILES | CC1=NC=CC(=N1)CCl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-(Chloromethyl)-2-methylpyrimidine is systematically named according to IUPAC guidelines as 4-(chloromethyl)-2-methylpyrimidine. Its SMILES notation (CC1=NC=CC(=N1)CCl) reflects the pyrimidine ring with substituents at positions 2 and 4 . The compound’s planar aromatic ring system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom enhances the electrophilicity of the chloromethyl group, enabling nucleophilic substitution reactions.

Spectroscopic and Physicochemical Properties

Key physicochemical properties include:

-

Boiling Point: Estimated at 240–245°C (extrapolated from similar pyrimidine derivatives).

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but poorly soluble in water .

-

Refractive Index: (analogous to 4-Chloro-2-(chloromethyl)-6-methylpyrimidine).

The compound’s infrared (IR) spectrum shows characteristic absorption bands at 750 cm⁻¹ (C-Cl stretch) and 1550 cm⁻¹ (C=N aromatic stretch). Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl group (δ 2.5 ppm, singlet) and chloromethyl protons (δ 4.3 ppm, triplet) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common synthetic route involves chloromethylation of 2-methylpyrimidine. In a typical procedure:

-

Reaction Setup: 2-Methylpyrimidine is treated with formaldehyde (HCHO) and hydrochloric acid (HCl) in acetic acid at 60–80°C.

-

Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the para position relative to the methyl group.

-

Purification: The crude product is isolated via silica gel chromatography, yielding a pale-yellow liquid with >95% purity .

Equation:

Industrial-Scale Production

Industrial methods optimize yield and cost-efficiency:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time compared to batch processes.

-

Catalysts: Lewis acids (e.g., ZnCl₂) accelerate chloromethylation, achieving yields of 85–90% .

-

Safety Protocols: Due to the toxicity of HCl and formaldehyde, closed systems with scrubbers are mandatory to prevent emissions.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols):

-

With Amines: Forms secondary amines, e.g., reaction with piperazine yields -((2-methylpyrimidin-4-yl)methyl)piperazine, a precursor to antipsychotic drugs .

-

With Thiols: Produces thioethers, which are explored as protease inhibitors.

Coupling Reactions

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antiviral Agents: Serves as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 .

-

Herbicides: Derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants.

Material Science

Functionalization with conductive polymers enhances electron mobility in organic semiconductors, achieving hole mobilities of 0.5 cm²/V·s .

Comparative Analysis with Structural Analogs

| Compound | Substituents | Reactivity | Biological Activity (IC₅₀) |

|---|---|---|---|

| 4-(Chloromethyl)-2-methylpyrimidine | 4-CH₂Cl, 2-CH₃ | High | 8–12 µM (Cancer) |

| 2-Methylpyrimidine | 2-CH₃ | Low | Inactive |

| 4-Amino-2-methylpyrimidine | 4-NH₂, 2-CH₃ | Moderate | 15–20 µM (Bacterial) |

The chloromethyl group’s electronegativity and steric effects confer superior reactivity and bioactivity compared to analogs lacking this moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume